- A practical route to regiospecifically substituted (R)- and (S)-oxazolylphenolsEuropean Journal of Organic Chemistry, 2001, (16), 3067-3074,
Cas no 93204-36-5 ((R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate)

93204-36-5 structure
Nom du produit:(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
Numéro CAS:93204-36-5
Le MF:C12H15NO5
Mégawatts:253.251203775406
MDL:MFCD00799501
CID:801225
PubChem ID:24870853
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Propriétés chimiques et physiques
Nom et identifiant
-
- (R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
- (R)-methyl 2-(benzyloxycarbonylamino)-3-hydroxypropanoate
- D-Serine,N-[(phenylmethoxy)carbonyl]-, methyl ester
- methyl (2R)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate
- N-CARBOBENZYLOXY-D-SERINE METHYL ESTER
- N-Z-D-serine methyl ester
- Z-D-SERINE METHYL ESTER
- Cbz-D-serine methyl ester
- D-N-Cbz-serine methyl ester
- N-CBZ-D-serine methyl ester
- N-[(Phenylmethoxy)carbonyl]-D-serine methyl ester (ACI)
- D
- (R)-Methyl2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate
- Methyl (R)-2-((benzyloxycarbonyl)amino)-3-hydroxypropanoate
- MFCD00799501
- (R)-methyl 2-(benzyloxycarbonylamino)-3-hydroxypropanate
- Methyl ((benzyloxy)carbonyl)-D-serinate
- DA-55404
- N-Cbz-D-serineMethylEster
- 93204-36-5
- HY-W052310
- SCHEMBL345229
- methyl N-[(benzyloxy)carbonyl]-D-serinate
- F20435
- Q-101604
- DTXSID80473793
- METHYL (2R)-2-{[(BENZYLOXY)CARBONYL]AMINO}-3-HYDROXYPROPANOATE
- AKOS016844204
- N-(Benzyloxycarbonyl)-D-serine methyl ester
- CS-0045089
- CINAUOAOVQPWIB-SNVBAGLBSA-N
- Z-D-Ser-OMe
- AS-71189
- EN300-7047544
-
- MDL: MFCD00799501
- Piscine à noyau: 1S/C12H15NO5/c1-17-11(15)10(7-14)13-12(16)18-8-9-5-3-2-4-6-9/h2-6,10,14H,7-8H2,1H3,(H,13,16)/t10-/m1/s1
- La clé Inchi: CINAUOAOVQPWIB-SNVBAGLBSA-N
- Sourire: C(C1C=CC=CC=1)OC(=O)N[C@H](CO)C(=O)OC
Propriétés calculées
- Qualité précise: 253.09500
- Masse isotopique unique: 253.09502258g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 18
- Nombre de liaisons rotatives: 8
- Complexité: 276
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 1
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Nombre d'tautomères: 2
- Le xlogp3: 0.7
- Surface topologique des pôles: 84.9Ų
Propriétés expérimentales
- Couleur / forme: Liquide doré
- Dense: 1.2499 (rough estimate)
- Point de fusion: 41-43 °C (lit.)
- Point d'ébullition: 170 °C/0.01 mmHg(lit.)
- Point d'éclair: Degrés Fahrenheit: 235.4°f
Degrés Celsius: 113 ° C - Indice de réfraction: 1.5200 (estimate)
- Le PSA: 88.35000
- Le LogP: 0.65110
- Activités optiques: [α]25/D +15°, c = 1 in methanol
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302-H315-H319-H335
- Déclaration d'avertissement: P261-P280-P301+P312-P302+P352-P305+P351+P338
- Numéro de transport des marchandises dangereuses:NONH for all modes of transport
- Wgk Allemagne:3
- Conditions de stockage:Sealed in dry,Room Temperature(BD242219)
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Données douanières
- Code HS:2924299090
- Données douanières:
Code douanier chinois:
2924299090Résumé:
2924299090. Autres Amides cycliques (y compris les carbamates cycliques) (y compris leurs dérivés et leurs sels). TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 30,0%
Éléments de déclaration:
Nom du produit, contenu des ingrédients, utilisation, emballage
Résumé:
2924299090. Autres Amides cycliques (y compris les carbamates cycliques) et leurs dérivés; Son sel. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 30,0%
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UZ881-1g |
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate |
93204-36-5 | 98% | 1g |
55.0CNY | 2021-07-15 | |
eNovation Chemicals LLC | Y1046170-100g |
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate |
93204-36-5 | 98% | 100g |
$185 | 2024-06-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N33630-25g |
N-Cbz-D-serine Methyl Ester |
93204-36-5 | 98% | 25g |
¥344.0 | 2024-07-19 | |
Apollo Scientific | OR961109-25g |
N-Cbz-D-serine methyl ester |
93204-36-5 | 98% | 25g |
£78.00 | 2025-02-22 | |
Apollo Scientific | OR961109-100g |
N-Cbz-D-serine methyl ester |
93204-36-5 | 98% | 100g |
£160.00 | 2025-02-22 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N33630-5g |
N-Cbz-D-serine Methyl Ester |
93204-36-5 | 98% | 5g |
¥102.0 | 2024-07-19 | |
TRC | M345685-50mg |
(R)-Methyl 2-(((Benzyloxy)carbonyl)amino)-3-hydroxypropanoate |
93204-36-5 | 50mg |
$ 65.00 | 2022-06-03 | ||
TRC | M345685-100mg |
(R)-Methyl 2-(((Benzyloxy)carbonyl)amino)-3-hydroxypropanoate |
93204-36-5 | 100mg |
$ 80.00 | 2022-06-03 | ||
Chemenu | CM194910-100g |
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate |
93204-36-5 | 95% | 100g |
$173 | 2024-07-19 | |
Chemenu | CM194910-100g |
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate |
93204-36-5 | 95% | 100g |
$400 | 2021-06-09 |
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Acetyl chloride Solvents: Methanol
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Tetrahydrofuran ; 0.5 h, rt; rt → 0 °C
1.2 0 °C → rt; overnight, rt
1.2 0 °C → rt; overnight, rt
Référence
- Tetrahydroisoquinoline compound intermediate, its preparation method and application, China, , ,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran , Water
Référence
- Preparation of fused tricyclic aminopyrimidines as CDK inhibitors for the treatment of abnormal cellular proliferation, World Intellectual Property Organization, , ,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran , Water
Référence
- Stereoisomers of monatin, their use as sweeteners, and preparation of of them and their intermediates, Japan, , ,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 30 - 45 min, 10 - 15 °C; 15 °C → 30 °C; 10 - 12 h, 25 - 30 °C
Référence
- Process for the preparation of lacosamide using a new intermediate, India, , ,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; rt
Référence
- Preparation of nucleic acid binders having a hydroxyamine motif as protein synthesis inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 7
Conditions de réaction
1.1 Catalysts: Tris(pentafluorophenyl)borane Solvents: Methanol ; 100 h, 36 °C
Référence
- Chemo- and Site-Selective Fischer Esterification Catalyzed by B(C6F5)3Asian Journal of Organic Chemistry, 2021, 10(6), 1424-1427,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Thionyl chloride ; cooled; 4 h, rt
1.2 Reagents: Sodium bicarbonate ; overnight, rt
1.2 Reagents: Sodium bicarbonate ; overnight, rt
Référence
- Preparation of thiazole derivatives as ERR-α inverse agonists, World Intellectual Property Organization, , ,
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: Boron trifluoride etherate , Water Solvents: Chloroform
Référence
- Discovery of DA-1229: A potent, long acting dipeptidyl peptidase-4 inhibitor for the treatment of type 2 diabetesBioorganic & Medicinal Chemistry Letters, 2011, 21(12), 3809-3812,
Synthetic Routes 10
Conditions de réaction
1.1 Catalysts: Tetrabutylammonium bromide ; 25 min, rt
Référence
- A mild and efficient chemoselective N-benzyloxycarbonylation of amines using TBAB as a catalyst under solvent-free conditionsCanadian Journal of Chemistry, 2009, 87(2), 393-396,
Synthetic Routes 11
Conditions de réaction
1.1 Reagents: Acetyl chloride Solvents: Methanol ; 12 h, 0 °C
1.2 Reagents: Triethylamine Solvents: Methanol ; 12 h, 0 °C
1.2 Reagents: Triethylamine Solvents: Methanol ; 12 h, 0 °C
Référence
- Preparation of dipeptide and tripeptide epoxy ketone protease inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 12
Conditions de réaction
1.1 Reagents: Hydrochloric acid Solvents: Water ; 2 h
Référence
- Enantioselective synthesis of protected D-serine from tetrahydrooxazin-4-one via a hetero Diels-Alder reactionTetrahedron: Asymmetry, 2002, 13(19), 2113-2115,
Synthetic Routes 13
Conditions de réaction
1.1 Catalysts: Acetyl chloride Solvents: Methanol ; 15 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Référence
- Mild and chemoselective deacetylation method using a catalytic amount of acetyl chloride in methanolSynlett, 2005, (10), 1527-1530,
Synthetic Routes 14
Conditions de réaction
1.1 Reagents: Thionyl chloride Solvents: Methanol
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Référence
- First Stereocontrolled Synthesis of (S)-Cleonin and Related Cyclopropyl-Substituted Amino AcidsOrganic Letters, 2001, 3(21), 3273-3275,
Synthetic Routes 15
Conditions de réaction
Référence
- Synthesis of tritiated threonine with a high specific activityJournal of Labelled Compounds and Radiopharmaceuticals, 1991, 29(10), 1141-6,
Synthetic Routes 16
Conditions de réaction
1.1 Reagents: Sodium bicarbonate Solvents: Ethyl acetate , Water ; 45 min, 0 °C
Référence
- A modified fluoro-Pummerer reaction with DAST and NIS for synthesis of β-amino-α-fluoro-sulfides from corresponding β-amino-sulfidesTetrahedron, 2015, 71(14), 2089-2094,
Synthetic Routes 17
Conditions de réaction
Référence
- Synthesis and biological evaluation of fluorescent analogs of polymyxin BPeptide Science, 2012, 48, 97-100,
Synthetic Routes 18
Conditions de réaction
Référence
- The synthesis of substituted (4S)-4-(hydroxymethyl)imidazolidin-2-ones as novel protein kinase C modulatorsTetrahedron Letters, 2000, 41(45), 8711-8715,
Synthetic Routes 19
Conditions de réaction
1.1 Reagents: Sodium bicarbonate Solvents: Ethyl acetate , Water ; 0 °C; 3 h, rt
Référence
- Different Routes to Ampholytic Polydehydroalanine: Orthogonal versus Simultaneous DeprotectionMacromolecular Rapid Communications, 2019, 40(10),,
Synthetic Routes 20
Conditions de réaction
1.1 Reagents: Acetyl chloride Solvents: Methanol ; 5 min, 0 °C
1.2 2 h, 0 °C → reflux
1.2 2 h, 0 °C → reflux
Référence
- Substituted diaminopropanol derivatives as glucosylceramide synthase inhibitors for the treatment of diseases and their preparation, World Intellectual Property Organization, , ,
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Raw materials
- D-Serine
- Z-D-Ser-OH
- Methyl D-serinate
- D-Serine, N-[(phenylmethoxy)carbonyl]-, methyl ester, acetate (ester)
- Carbamic acid, [(2R,5R)-tetrahydro-4-oxo-2-[(1S)-1-[[tris(1-methylethyl)silyl]oxy]ethyl]-2H-1,3-oxazin-5-yl]-, phenylmethyl ester (9CI)
- N-(N-Benzyloxycarbonyloxy)succinimide
- H-D-Ser-OMe.HCl
- O1-benzyl O2-methyl (2R)-aziridine-1,2-dicarboxylate
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Preparation Products
(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate Littérature connexe
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
93204-36-5 ((R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate) Produits connexes
- 1676-81-9(Z-Ser-OMe)
- 21209-51-8(N-(Benzyloxycarbonyl)serine Benzyl Ester)
- 14464-15-4(Z-DL-Serine Methyl Ester)
- 59524-02-6(Boc-Ser-OBzl)
- 26607-51-2(N-Cbz-d-alanine)
- 1142-20-7(N-[(Benzyloxy)carbonyl]-L-alanine)
- 23680-31-1((S)-3-(Benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoic acid)
- 141527-78-8(Benzyl (tert-butoxycarbonyl)-D-serinate)
- 2768-56-1(N-Carbobenzoxy-DL-serine)
- 1145-80-8(N-Carboxybenzyl-L-serine)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:93204-36-5)(R)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate

Pureté:99%/99%
Quantité:100g/500g
Prix ($):166.0/594.0